molecular formula C13H11F3N2O3S B265855 N-(6-methoxy-3-pyridinyl)-3-(trifluoromethyl)benzenesulfonamide

N-(6-methoxy-3-pyridinyl)-3-(trifluoromethyl)benzenesulfonamide

货号 B265855
分子量: 332.3 g/mol
InChI 键: VEOODOPQWWXUGD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(6-methoxy-3-pyridinyl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed by Takeda Pharmaceutical Company Limited. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

作用机制

TAK-659 acts as a reversible inhibitor of the BTK pathway by binding to the ATP-binding site of BTK. This binding prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of B-cell receptor signaling and the activation of immune cells. TAK-659 has shown potent activity against both wild-type and mutant forms of BTK, making it a promising therapeutic agent for the treatment of diseases associated with BTK dysregulation.
Biochemical and physiological effects:
TAK-659 has been shown to have potent activity against various cancer cell lines, including lymphoma and leukemia cells. In addition, TAK-659 has been shown to have anti-inflammatory effects in preclinical models of autoimmune disorders, such as rheumatoid arthritis and lupus.

实验室实验的优点和局限性

One of the major advantages of TAK-659 is its high level of selectivity and potency against the BTK pathway. This makes it an ideal tool for studying the role of BTK in various diseases and for developing targeted therapies against BTK dysregulation. However, one of the limitations of TAK-659 is its relatively short half-life, which may limit its efficacy in vivo.

未来方向

There are several potential future directions for the development of TAK-659. One potential application is in the treatment of B-cell malignancies, such as leukemia and lymphoma. In addition, TAK-659 may have potential applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. Further preclinical and clinical studies are needed to evaluate the safety and efficacy of TAK-659 in these diseases. Finally, TAK-659 may have potential applications in combination therapies with other targeted agents, such as inhibitors of the PI3K pathway or the mTOR pathway.
Conclusion:
In conclusion, TAK-659 is a promising small molecule inhibitor that has shown potent activity against the BTK pathway in preclinical studies. This compound has potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Further preclinical and clinical studies are needed to evaluate the safety and efficacy of TAK-659 in these diseases.

合成方法

The synthesis of TAK-659 involves several steps, including the reaction of 6-methoxy-3-pyridinylamine with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base, followed by purification through column chromatography. The final product is obtained as a white solid with a high level of purity.

科学研究应用

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results as a potent and selective inhibitor of the Bruton’s tyrosine kinase (BTK) pathway. BTK is a key signaling molecule involved in the activation of immune cells, and its dysregulation has been implicated in the pathogenesis of various diseases, including B-cell malignancies and autoimmune disorders.

属性

产品名称

N-(6-methoxy-3-pyridinyl)-3-(trifluoromethyl)benzenesulfonamide

分子式

C13H11F3N2O3S

分子量

332.3 g/mol

IUPAC 名称

N-(6-methoxypyridin-3-yl)-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C13H11F3N2O3S/c1-21-12-6-5-10(8-17-12)18-22(19,20)11-4-2-3-9(7-11)13(14,15)16/h2-8,18H,1H3

InChI 键

VEOODOPQWWXUGD-UHFFFAOYSA-N

SMILES

COC1=NC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

规范 SMILES

COC1=NC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。